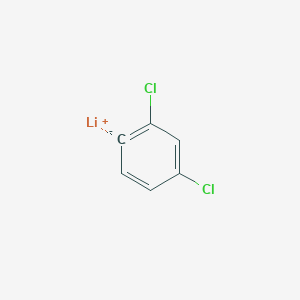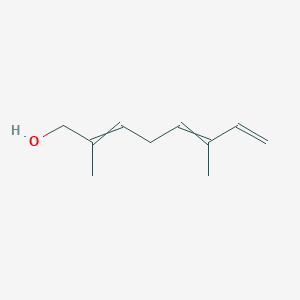
2,6-Dimethylocta-2,5,7-trien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-2,5,7-trien-1-ol can be achieved through various synthetic routes. One common method involves the reaction of isoprene units under controlled conditions to form the desired terpenoid structure. The reaction typically requires the use of catalysts such as Lewis acids to facilitate the formation of the triene structure .
Industrial Production Methods
Industrial production of this compound often involves the extraction of natural sources, such as essential oils from plants. The compound can be isolated through distillation and purification processes to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylocta-2,5,7-trien-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethylocta-2,5,7-trien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylocta-2,5,7-trien-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities and interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethyl-1,5,7-octatrien-3-ol: Another terpenoid with similar structural features.
2,6-Dimethylocta-2,5,7-trien-4-one: A related compound with a ketone functional group instead of a hydroxyl group
Uniqueness
2,6-Dimethylocta-2,5,7-trien-1-ol is unique due to its specific triene structure and hydroxyl functional group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
113378-77-1 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2,6-dimethylocta-2,5,7-trien-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-9(2)6-5-7-10(3)8-11/h4,6-7,11H,1,5,8H2,2-3H3 |
Clave InChI |
SFZFJUAHEYXULY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC=C(C)C=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


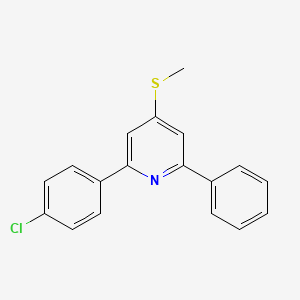
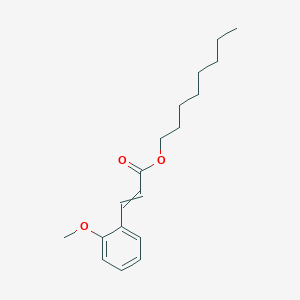
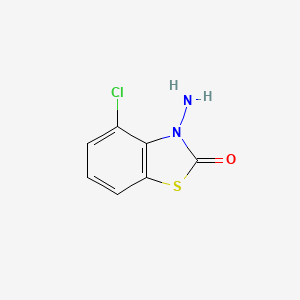
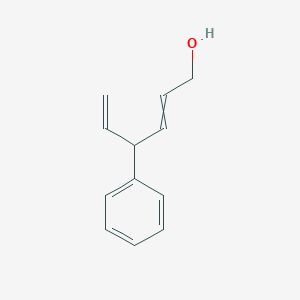

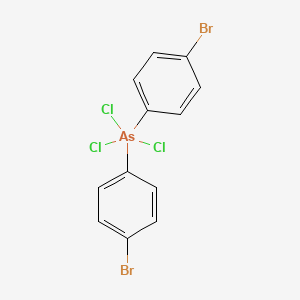
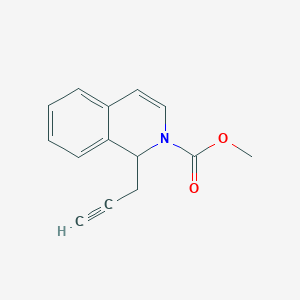
![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-iodo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(S*)]-(9CI)](/img/structure/B14304769.png)
![Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide](/img/structure/B14304771.png)

![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)
